N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of a thiadiazole ring and a chromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, which is achieved through the reaction of ethyl sulfanyl and hydrazine derivatives under controlled conditions. The chromene structure is then synthesized separately, often involving cyclization reactions of appropriate precursors. Finally, the two structures are coupled through amide bond formation, using reagents such as carbodiimides or acid chlorides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethyl sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the chromene structure can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, particularly at the sulfur atom, using nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiadiazole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties due to its ability to disrupt DNA replication.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes involved in DNA replication, thereby inhibiting the growth of cancer cells. Additionally, the chromene structure can interact with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: Known for their antimicrobial and anticancer properties.
Chromene derivatives: Studied for their antioxidant and anti-inflammatory effects.
Uniqueness
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to the combination of the thiadiazole and chromene structures, which provides a synergistic effect in its biological activities. This dual functionality makes it a promising candidate for further research and development in various fields .
Properties
Molecular Formula |
C16H15N3O3S2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C16H15N3O3S2/c1-4-23-16-19-18-15(24-16)17-14(21)12-7-11(20)10-6-8(2)5-9(3)13(10)22-12/h5-7H,4H2,1-3H3,(H,17,18,21) |
InChI Key |
OXTVRDAFYRGQRV-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC(=O)C3=CC(=CC(=C3O2)C)C |
Origin of Product |
United States |
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